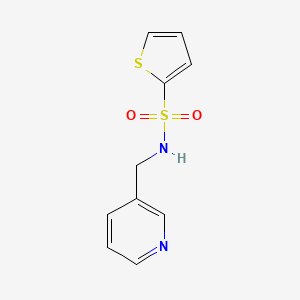

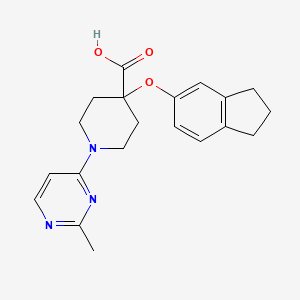

![molecular formula C22H22N4O2 B5565377 1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)

1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a novel class of chemicals that include various organic moieties such as biphenyl, pyrazole, and piperazinone structures. These types of compounds are generally synthesized for their potential biological activities and for studies in different areas of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. Key steps may include cycloaddition reactions, Mannich reactions, and microwave-assisted synthesis, depending on the specific structural requirements of the targeted molecule.

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed by spectroscopic methods including NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques help in understanding the conformation, electron distribution, and overall geometry of the molecule.

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including cycloadditions, substitutions, and transformations based on their functional groups. Their chemical properties are influenced by the nature of the substituents and the structural framework of the molecule.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure are determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different solvents and conditions.

Chemical Properties Analysis

Chemical properties include reactivity towards acids, bases, oxidizing agents, and other organic reagents. The presence of functional groups like carbonyl, amine, and ether affects the compound's chemical behavior and its potential interactions in biological systems.

References for further reading and detailed information:

- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker: Synthesis of potent bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020).

- Bis(benzofuran-enaminone) hybrid possessing piperazine linker: Versatile precursor for microwave assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) (Mekky et al., 2021).

- Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties (Shawish et al., 2021).

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, S. mutans, MRSA, and VRE. These compounds, notably one designated as compound 5e, exhibited better biofilm inhibition activities than Ciprofloxacin, demonstrating potential for the development of new antibacterial agents (Mekky & Sanad, 2020).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of some new 1,2,4-Triazole Derivatives highlighted compounds with good to moderate activities against test microorganisms, suggesting the utility of these chemical frameworks in the development of new antimicrobial agents (Bektaş et al., 2010).

Enzyme Inhibition

The inhibition of MurB enzyme, critical for bacterial cell wall synthesis, by bis(pyrazoles) linked via piperazine moieties indicates a potential avenue for antibiotic development. Compound 5e showed significant MurB inhibitory activity, suggesting a role in combating antibiotic resistance (Mekky & Sanad, 2020).

Anticancer Evaluation

Polyfunctional substituted 1,3-thiazoles with a piperazine substituent exhibited notable anticancer activity across various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Turov, 2020).

Anticonvulsant and Antimicrobial Activities

3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, synthesized with substituted piperazine derivatives, showed potential anticonvulsant activity in vivo and antimicrobial activities in vitro, indicating their therapeutic potential in neurology and infection control (Aytemi̇r et al., 2004).

Propriétés

IUPAC Name |

5-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)-1-(3-phenylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-15-11-20(24-23-15)22(28)25-14-21(27)26(13-16(25)2)19-10-6-9-18(12-19)17-7-4-3-5-8-17/h3-12,16H,13-14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGQJSBYJRHUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=NNC(=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(5-methyl-1H-pyrazole-3-carbonyl)-1-(3-phenylphenyl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)

![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)

![7,9-dimethyl-3-(3-methylphenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5565344.png)

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)

![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)